(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone
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Overview
Description
(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone is a complex organic compound featuring a benzothiazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters . This reaction is carried out under controlled conditions to ensure the formation of the desired benzothiazine ring system. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to optimize yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzothiazine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and piperidinyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It finds applications in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing biochemical pathways. In medicinal applications, it may inhibit the growth of pathogens by interfering with their metabolic processes or cellular structures .
Comparison with Similar Compounds
Similar Compounds
(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(phenyl)methanone: This compound shares a similar benzothiazine core but differs in the substituent attached to the nitrogen atom.
4H-1,2,4-benzothiadiazine-1,1-dioxide derivatives: These compounds have a similar core structure but differ in the arrangement and type of substituents.
Uniqueness
(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone is unique due to the presence of both a benzothiazine ring and a piperidinyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-16-11-13-22(14-12-16)21(24)20-15-23(17-7-3-2-4-8-17)18-9-5-6-10-19(18)27(20,25)26/h2-10,15-16H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQXRTIODYFICQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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